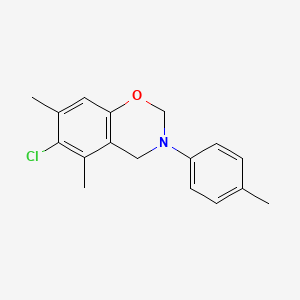

6-chloro-5,7-dimethyl-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-chloro-5,7-dimethyl-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. The compound belongs to the class of benzoxazines and has been synthesized using different methods.

Wissenschaftliche Forschungsanwendungen

Hypolipidemic Activity

Compounds structurally related to 6-chloro-5,7-dimethyl-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine have been evaluated for their hypolipidemic activity. A study outlined the structure-activity relationships of a series of 4H-3,1-benzoxazin-4-ones, which displayed hypocholesterolemic, hypotriglyceridemic, and high-density lipoprotein elevating properties. The study indicated that derivatives with a 4-(1,1-dimethylethyl)phenyl group at the 2-position exhibited significant lipid-altering characteristics in hypercholesterolemic and normolipidemic rats. The activities varied based on the substituents at position 6, showing an optimal effect when substituted by a bromine atom, suggesting a metabolite or degradation product might be responsible for these effects (Fenton et al., 1989).

Antitubercular Activity

A novel series of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives were synthesized using ultrasound-assisted synthesis and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Most of these derivatives showed promising activity with IC50 values of less than 1 µg/mL. The molecular docking study suggested that these compounds could be effective in inhibiting cell wall synthesis in Mycobacterium, indicating their potential as leads in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Antimicrobial and Antioxidant Activities

Another study reported on the synthesis of novel pyridine and fused pyridine derivatives, which were subjected to antimicrobial and antioxidant activity screening. The compounds showed moderate to good binding energies towards GlcN-6-P synthase, a target protein, and exhibited antimicrobial and antioxidant activities, highlighting their potential for further pharmaceutical applications (Flefel et al., 2018).

Chemical Synthesis Applications

The synthesis and reactivity of heterocyclic halogeno compounds with nucleophiles have been explored, indicating the versatility of such compounds in chemical synthesis. The study focused on the transformations of 4-chloro-2-dimethylaminopyrimidine and its derivatives, revealing a range of intermediates and products that showcase the potential of these compounds in organic synthesis (Geerts & Plas, 1978).

Crosslinking in Polyamide Synthesis

Research on main-chain type polybenzoxazines derived from a primary amine-functionalized benzoxazine monomer for crosslinking in polyamide synthesis has been reported. The study highlights the preparation and thermal properties of these polyamides, demonstrating their utility in creating materials with enhanced thermal stability (Agag et al., 2011).

Eigenschaften

IUPAC Name |

6-chloro-5,7-dimethyl-3-(4-methylphenyl)-2,4-dihydro-1,3-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO/c1-11-4-6-14(7-5-11)19-9-15-13(3)17(18)12(2)8-16(15)20-10-19/h4-8H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMDZZQECJVFEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC3=C(C=C(C(=C3C)Cl)C)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5557050.png)

![1-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5557054.png)

![3-[({2-[4-(dimethylamino)phenyl]ethyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5557075.png)

![4-[3-(1,3-benzodioxol-5-yl)acryloyl]morpholine](/img/structure/B5557082.png)

![4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol](/img/structure/B5557097.png)

![4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5557101.png)

![3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5557134.png)

![8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5557137.png)